Nonanethioic acid, 3-hydroxy-, S-ethyl ester
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Overview
Description
Nonanethioic acid, 3-hydroxy-, S-ethyl ester is an organic compound with the molecular formula C11H22O2S It is a derivative of nonanethioic acid, featuring a hydroxyl group at the third carbon and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonanethioic acid, 3-hydroxy-, S-ethyl ester typically involves the esterification of nonanethioic acid with ethanol in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. These methods allow for large-scale production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Nonanethioic acid, 3-hydroxy-, S-ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nonanethioic acid, 3-oxo-, S-ethyl ester or nonanethioic acid, 3-carboxy-, S-ethyl ester.
Reduction: Nonanethioic acid, 3-hydroxy-, S-ethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nonanethioic acid, 3-hydroxy-, S-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which Nonanethioic acid, 3-hydroxy-, S-ethyl ester exerts its effects involves interactions with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active acid form, which can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Nonanethioic acid, 3-hydroxy-, methyl ester
- Nonanethioic acid, 3-hydroxy-, propyl ester
- Nonanethioic acid, 3-hydroxy-, butyl ester
Uniqueness
Nonanethioic acid, 3-hydroxy-, S-ethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester may offer distinct advantages in terms of stability and interaction with biological systems.
Properties
CAS No. |
189246-52-4 |
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Molecular Formula |
C11H22O2S |
Molecular Weight |
218.36 g/mol |
IUPAC Name |
S-ethyl 3-hydroxynonanethioate |
InChI |
InChI=1S/C11H22O2S/c1-3-5-6-7-8-10(12)9-11(13)14-4-2/h10,12H,3-9H2,1-2H3 |
InChI Key |
FPSHXNSFNIDKBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(=O)SCC)O |
Origin of Product |
United States |
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